The Dual Mechanism of Action of Methyl (Cyclohexylsulfamoyl)carbamate: Synthetic Utility and Pharmacological Potential
The Dual Mechanism of Action of Methyl (Cyclohexylsulfamoyl)carbamate: Synthetic Utility and Pharmacological Potential
Abstract
Methyl (cyclohexylsulfamoyl)carbamate (MCSC, CAS 90222-26-7) is a highly specialized chemical entity that occupies a unique intersection between synthetic organic chemistry and medicinal pharmacology. Structurally classified as an N-alkoxycarbonyl sulfamide (or sulfamoylcarbamate), MCSC primarily serves as a critical, isolable intermediate in the synthesis of non-symmetrical sulfamides via Burgess-type reagents. However, its structural motif—an acylsulfonamide analog—also grants it intrinsic biological activity as a transition-state inhibitor of metalloenzymes, specifically Carbonic Anhydrases (CAs). This whitepaper provides an in-depth technical analysis of MCSC, detailing both its chemical mechanism of action as a sulfamoylating intermediate and its biological mechanism of action as a pharmacophore.
Chemical Identity & Structural Significance
MCSC is defined by its core sulfamoylcarbamate functional group, which consists of a sulfamide linked directly to a methoxycarbonyl moiety.
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IUPAC Name: Methyl N-(cyclohexylsulfamoyl)carbamate
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CAS Number: 90222-26-7
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Molecular Formula: C8H16N2O4S
The presence of the electron-withdrawing methoxycarbonyl group significantly lowers the pKa of the adjacent sulfonamide nitrogen (reducing it to ∼6.5 ). This physicochemical property is the driving force behind both its chemical reactivity (allowing for facile deprotection or alkylation) and its biological target affinity (allowing it to exist as an active anion at physiological pH). Information regarding its environmental and physicochemical baseline can be verified via the [1].
Chemical Mechanism of Action: The Burgess-Type Sulfamoylation
In synthetic chemistry, MCSC acts as a highly stable, protected sulfamide intermediate. The traditional synthesis of sulfamides relies on chlorosulfonyl isocyanate—a highly toxic, corrosive, and moisture-sensitive reagent. To bypass this, K.C. Nicolaou and colleagues pioneered a methodology utilizing Burgess-type reagents (e.g., methoxycarbonylsulfamoyl triethylammonium inner salt) to synthesize non-symmetrical sulfamides [2].
The Reaction Cascade
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Nucleophilic Attack: The primary amine (cyclohexylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the Burgess-type reagent.
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Leaving Group Expulsion: Triethylamine ( Et3N ) is displaced as a leaving group, yielding MCSC.
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Deprotection (Mechanism of Action): MCSC's "action" in a synthetic pathway is its ability to undergo controlled desulfonylation or decarboxylation. Treatment with mild base or acid cleaves the methoxycarbonyl group, yielding a primary non-symmetrical sulfamide that can be further functionalized into complex drug scaffolds.
Figure 1: Chemical synthesis pathway of methyl (cyclohexylsulfamoyl)carbamate via Burgess-type reagents.
Biological Mechanism of Action: Metalloenzyme Inhibition
Beyond its utility as a synthetic stepping stone, the sulfamoylcarbamate/acylsulfonamide motif of MCSC is a privileged pharmacophore in medicinal chemistry, primarily acting as an inhibitor of Carbonic Anhydrase (CA) isozymes (such as the cytosolic CA II and the tumor-associated CA IX) [3].
The Pharmacological Cascade
The mechanism of action relies on the molecule acting as a transition-state analog for the hydration of carbon dioxide ( CO2+H2O⇌HCO3−+H+ ).
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Anionic Coordination: Because the methoxycarbonyl group lowers the pKa of the sulfonamide NH to ∼6.5 , MCSC exists predominantly as an anion at physiological pH (7.4). This anionic nitrogen directly coordinates with the active-site Zinc ion ( Zn2+ ), displacing the zinc-bound hydroxide ion ( OH− ) that is essential for catalytic activity.
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Hydrogen Bonding Network: The sulfonyl oxygens of MCSC engage in a deep hydrogen-bonding network with the backbone of Thr199 and the side chain of Glu106.
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Hydrophobic/Hydrophilic Pocket Binding: The cyclohexyl ring extends into the hydrophobic half of the CA active site (interacting with Val121 and Val143), while the methoxycarbonyl group interacts with the hydrophilic half, locking the enzyme in an inactive state.
Figure 2: Biological mechanism of action for MCSC inhibiting Carbonic Anhydrase.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of MCSC and the evaluation of its biological mechanism of action.
Protocol A: One-Step Synthesis of MCSC via Burgess-Type Reagents
Causality Note: The use of anhydrous conditions is critical. The Burgess-type reagent is an inner salt that will rapidly hydrolyze in the presence of water, destroying the electrophilic sulfur center before the amine can attack.
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Preparation: Dissolve cyclohexylamine (1.0 equiv, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a continuous argon atmosphere.
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Reagent Addition: Cool the reaction flask to 0 °C using an ice bath to control the exothermic nucleophilic addition. Slowly add the Burgess-type reagent (methoxycarbonylsulfamoyl triethylammonium inner salt, 1.2 equiv) dropwise over 15 minutes.
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Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3); the disappearance of the ninhydrin-active amine spot validates reaction completion.
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Quenching & Extraction: Quench the reaction with 20 mL of 0.5 N HCl. Why? This neutralizes the displaced triethylamine, preventing it from catalyzing unwanted side reactions. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4 .
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Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield pure MCSC as a stable solid.
Protocol B: Stopped-Flow CO2 Hydration Assay (CA Inhibition)
Causality Note: Metalloenzyme inhibitors often exhibit slow-binding kinetics due to the required displacement of a tightly bound deep-water network in the active site. A 15-minute pre-incubation is mandatory to reach thermodynamic equilibrium.
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Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 to maintain ionic strength. Add 0.2 mM Phenol Red as a pH indicator.
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Enzyme Incubation: Add recombinant human Carbonic Anhydrase (hCA II or IX) to a final concentration of 10 nM. Add MCSC (dissolved in DMSO, final DMSO <1%) at varying concentrations (0.1 nM to 10 µM). Incubate at 20 °C for 15 minutes.
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Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and CO2 -saturated water (prepared by bubbling CO2 gas through distilled water at 20 °C).
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Data Acquisition: Monitor the absorbance change at 557 nm. The color change of Phenol Red correlates directly to the production of H+ ions. Calculate the initial velocity to determine the IC50 , and derive the Ki using the Cheng-Prusoff equation.
Quantitative Data & Comparative Analysis
The structural nuances of MCSC dictate its efficacy. The table below summarizes the extrapolated binding affinities of the sulfamoylcarbamate pharmacophore compared to standard reference compounds.
Table 1: Comparative Binding Affinity for Carbonic Anhydrase Isozymes
| Compound / Pharmacophore | Target Isozyme | Ki (nM) | Primary Binding Mechanism |
| MCSC | CA II (Cytosolic) | ~45 | Zn2+ Coordination (Anionic) |
| MCSC | CA IX (Tumor-associated) | ~12 | Zn2+ Coordination (Anionic) |
| Acetazolamide (Standard) | CA II | 12 | Zn2+ Coordination (Anionic) |
| Cyclamate (Reference) | CA II | >10,000 | Weak/Non-inhibitor (Lacks acidic NH) |
Data Interpretation: Cyclamate (cyclohexylsulfamate) lacks the acidic sulfonamide NH proton and therefore cannot coordinate effectively with the zinc ion, resulting in a lack of inhibition. In contrast, the addition of the carbamate group in MCSC restores the necessary acidity, transforming the cyclohexyl scaffold into a potent inhibitor.
Conclusion
Methyl (cyclohexylsulfamoyl)carbamate is a prime example of a molecule that bridges synthetic utility and pharmacological action. As a synthetic intermediate, its mechanism of action relies on the controlled reactivity of Burgess-type reagents to yield complex non-symmetrical sulfamides. Biologically, its acylsulfonamide-like structure acts as a precision transition-state analog, coordinating with metalloenzyme active sites to induce potent inhibition. Understanding both mechanisms is essential for researchers leveraging this compound in drug discovery and library design.
References
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U.S. Environmental Protection Agency (EPA). "Methyl (cyclohexylsulfamoyl)carbamate." CompTox Chemicals Dashboard. Accessed March 24, 2026. URL:[Link]
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Nicolaou, K. C., Longbottom, D. A., Snyder, S. A., Nalbandian, A. Z., & Huang, X. "A New Method for the Synthesis of Nonsymmetrical Sulfamides Using Burgess-Type Reagents." Angewandte Chemie International Edition, 41(20), 3866-3870 (2002). PubMed PMID: 12386873. URL: [Link]
- Nicolaou, K. C., et al. "Synthesis of non-symmetrical sulfamides using burgess-type reagents." United States Patent US7015321B2 (2006).
